molecular formula C31H38N2OS B11082405 2-(Dodecylsulfanyl)-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile

2-(Dodecylsulfanyl)-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile

Cat. No.: B11082405
M. Wt: 486.7 g/mol
InChI Key: GDSMBTPDBQTVQX-UHFFFAOYSA-N
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Description

2-(DODECYLSULFANYL)-4-(2-METHOXYPHENYL)-6-PHENYL-3-PYRIDYL CYANIDE is a complex organic compound with a diverse range of applications in various scientific fields. This compound is characterized by its unique structure, which includes a dodecylsulfanyl group, a methoxyphenyl group, and a phenyl group attached to a pyridyl cyanide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(DODECYLSULFANYL)-4-(2-METHOXYPHENYL)-6-PHENYL-3-PYRIDYL CYANIDE typically involves multiple steps, starting with the preparation of the pyridyl cyanide core. This can be achieved through a series of reactions including nitration, reduction, and cyclization. The dodecylsulfanyl group is introduced via a thiolation reaction, while the methoxyphenyl and phenyl groups are added through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(DODECYLSULFANYL)-4-(2-METHOXYPHENYL)-6-PHENYL-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The dodecylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dodecylsulfanyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

2-(DODECYLSULFANYL)-4-(2-METHOXYPHENYL)-6-PHENYL-3-PYRIDYL CYANIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(DODECYLSULFANYL)-4-(2-METHOXYPHENYL)-6-PHENYL-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-METHOXYPHENYL)-1,3-DIMETHYL-1H-BENZOIMIDAZOL-3-IUM IODIDE
  • 2-METHOXYPHENYL ISOCYANATE

Uniqueness

Compared to similar compounds, 2-(DODECYLSULFANYL)-4-(2-METHOXYPHENYL)-6-PHENYL-3-PYRIDYL CYANIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the dodecylsulfanyl group, in particular, enhances its lipophilicity and potential interactions with lipid membranes.

Properties

Molecular Formula

C31H38N2OS

Molecular Weight

486.7 g/mol

IUPAC Name

2-dodecylsulfanyl-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C31H38N2OS/c1-3-4-5-6-7-8-9-10-11-17-22-35-31-28(24-32)27(26-20-15-16-21-30(26)34-2)23-29(33-31)25-18-13-12-14-19-25/h12-16,18-21,23H,3-11,17,22H2,1-2H3

InChI Key

GDSMBTPDBQTVQX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3OC)C#N

Origin of Product

United States

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